7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Overview
Description
7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a methoxyimino group and a dimethyl substitution on the tetrahydrobenzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced by reacting the intermediate with methoxyamine hydrochloride under basic conditions.
Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions, where the methoxyimino group or the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Oxime derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzothiazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyimino group can form hydrogen bonds or other interactions with the target, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Cefpirome: A cephalosporin antibiotic with a methoxyimino group.
Cefepime: Another cephalosporin antibiotic with similar structural features.
Cefclidin: A cephalosporin with a methoxyimino group and antibacterial activity.
Uniqueness: 7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern and the presence of both methoxyimino and dimethyl groups. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15N3OS |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
7-methoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H15N3OS/c1-10(2)4-6-8(15-9(11)12-6)7(5-10)13-14-3/h4-5H2,1-3H3,(H2,11,12) |
InChI Key |
VIZUPJLQECPLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=NOC)C1)SC(=N2)N)C |
Origin of Product |
United States |
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